molecular formula C11H9BrO2 B2545118 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one CAS No. 1178862-94-6

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B2545118
CAS No.: 1178862-94-6
M. Wt: 253.095
InChI Key: GOHMGDPGIPLEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives. . The presence of a bromine atom and a benzofuran ring in its structure makes this compound particularly interesting for synthetic and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one typically involves the bromination of 1-(5-methyl-1-benzofuran-2-yl)ethan-1-one. This can be achieved through the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. The presence of both the bromine atom and the benzofuran ring allows for versatile applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-7-2-3-10-8(4-7)5-11(14-10)9(13)6-12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHMGDPGIPLEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.